REACTION_CXSMILES
|
[C:1]([C:5]1[CH:9]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:7]([C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[N:21]=[C:20](OS(C(F)(F)F)(=O)=O)[CH:19]=[CH:18]3)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].CN.Cl.C[CH2:37][N:38](CC)CC.CN(C=O)C>[Cl-].[Na+].O>[C:1]([C:5]1[CH:9]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:7]([C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[N:21]=[C:20]([NH:38][CH3:37])[CH:19]=[CH:18]3)[N:6]=1)([CH3:2])([CH3:4])[CH3:3] |f:1.2,5.6.7|
|
Name
|
Ethyl 3-t-butyl-1-(2-(trifluoromethylsulfonyloxy)quinolin-6-yl)-1H-pyrazole-5-carboxylate
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)C(=O)OCC)C=1C=C2C=CC(=NC2=CC1)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0.109 g
|
Type
|
reactant
|
Smiles
|
CN.Cl
|
Name
|
|
Quantity
|
0.449 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred an additional 4 h at RT and 3 h at 60° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The completed reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)C(=O)OCC)C=1C=C2C=CC(=NC2=CC1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |